molecular formula C8H9BO3 B13139070 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol

7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B13139070
M. Wt: 163.97 g/mol
InChI Key: MPDQGMVOZYTKKO-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of the benzo[c][1,2]oxaborole family, which is known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of boron in its structure imparts unique chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of aryltrifluoroboronate salts with suitable nucleophiles followed by hydrolysis can yield the desired oxaborole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can modify the oxaborole ring or the hydroxymethyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 7-formylbenzo[c][1,2]oxaborol-1(3h)-ol or 7-carboxybenzo[c][1,2]oxaborol-1(3h)-ol.

Scientific Research Applications

Chemistry

In chemistry, 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is used as a building block for the synthesis of more complex boron-containing compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials .

Biology

Boron-containing compounds are known for their ability to interact with biological molecules in unique ways, making them candidates for drug discovery and development .

Medicine

In medicine, this compound and its derivatives are being investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and bacterial infections .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its boron content can impart desirable characteristics such as increased thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with biological molecules, such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of the boron atom in its structure. This imparts distinct chemical properties, such as the ability to form reversible covalent bonds with biological molecules, which is not commonly observed in other similar compounds .

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-7-yl)methanol

InChI

InChI=1S/C8H9BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,10-11H,4-5H2

InChI Key

MPDQGMVOZYTKKO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC=C2CO)O

Origin of Product

United States

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